molecular formula C9H8O3 B2426484 3-HYDROXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE CAS No. 74736-89-3

3-HYDROXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE

Cat. No.: B2426484
CAS No.: 74736-89-3
M. Wt: 164.16
InChI Key: HWDVENVZFGMCRE-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

3-Hydroxychroman-4-one interacts with various enzymes, proteins, and other biomolecules. It shows diverse biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .

Cellular Effects

The effects of 3-Hydroxychroman-4-one on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 3-Hydroxychroman-4-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 3-Hydroxychroman-4-one vary with different dosages in animal models. Studies on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are ongoing .

Metabolic Pathways

3-Hydroxychroman-4-one is involved in various metabolic pathways, interacting with enzymes or cofactors. It also has effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 3-Hydroxychroman-4-one within cells and tissues involve various transporters or binding proteins. It also affects its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 2’-hydroxyacetophenone derivatives . The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Comparison with Similar Compounds

3-HYDROXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

3-hydroxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7,10H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDVENVZFGMCRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=CC=CC=C2O1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74736-89-3
Record name 3-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one
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